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Methyl 3,4-dihydroxy-5-nitrobenzoate

Cat. No.: B1310730
CAS No.: 125629-01-8
M. Wt: 213.14 g/mol
InChI Key: NJDBUIWQZVNVNW-UHFFFAOYSA-N
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Description

Contextual Significance of Nitroaromatic Compounds in Advanced Organic Synthesis

Nitroaromatic compounds, a class of organic molecules containing one or more nitro groups attached to an aromatic ring, are of paramount importance in the landscape of advanced organic synthesis. The nitro group is a powerful electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring to which it is attached. This property is instrumental in directing the course of various chemical reactions and enabling the synthesis of a diverse array of organic compounds.

Historically, nitroaromatic compounds have been fundamental to the development of dyes, explosives, and agrochemicals. In contemporary organic synthesis, their role has expanded considerably. They serve as key building blocks and versatile intermediates in the preparation of a wide range of industrial products and fine chemicals. The true synthetic utility of nitroaromatic compounds lies in the rich chemistry of the nitro group itself. It can be readily transformed into a variety of other functional groups, such as amines, hydroxylamines, and azo compounds, through well-established reduction methodologies. This versatility allows chemists to introduce nitrogen-containing functionalities into complex molecules, a common requirement in the synthesis of pharmaceuticals and other biologically active compounds.

Furthermore, the strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution reactions, a powerful tool for the construction of highly functionalized aromatic systems. This reactivity profile makes nitroaromatic compounds indispensable in the design and execution of complex synthetic strategies.

Overview of Methyl 3,4-dihydroxy-5-nitrobenzoate as a Strategic Intermediate in Chemical Synthesis

This compound serves as a strategic intermediate in chemical synthesis due to its distinct molecular architecture. The presence of multiple reactive sites allows for sequential and selective chemical modifications, making it a valuable building block for the synthesis of complex target molecules.

A significant application of the core structure of this compound is demonstrated by its close relative, 3,4-dihydroxy-5-nitrobenzoic acid, which is a key intermediate in the synthesis of Entacapone. pharmaffiliates.com Entacapone is a pharmaceutical agent used in the treatment of Parkinson's disease. The synthesis of such catechol-O-methyltransferase (COMT) inhibitors highlights the importance of the 3,4-dihydroxy-5-nitrobenzoyl moiety. The methyl ester of this acid, this compound, is a logical and often preferred starting material in synthetic pathways due to the protective nature of the ester group, which can prevent unwanted side reactions of the carboxylic acid functionality.

The catechol and nitro functionalities on the aromatic ring of this compound allow for a range of chemical transformations. The hydroxyl groups can be selectively protected or alkylated, while the nitro group can be reduced to an amine, which can then be further functionalized. This multi-functional nature makes it a versatile precursor for the synthesis of a variety of substituted aromatic compounds with potential applications in medicinal chemistry and materials science.

Scope and Academic Objectives of Research Inquiry

The primary academic and research interest in this compound stems from its potential as a versatile building block for the synthesis of novel and known biologically active molecules. The overarching research objectives associated with this compound can be summarized as follows:

Development of Efficient Synthetic Methodologies: A key objective is to devise and optimize synthetic routes to and from this compound. This includes exploring more sustainable and atom-economical reactions for its preparation and subsequent transformations.

Exploration as a Precursor for Pharmaceutical Agents: A major focus of research is to utilize this compound as a starting material for the synthesis of new drug candidates. Its structural similarity to key intermediates of established drugs like Entacapone makes it an attractive scaffold for the development of new COMT inhibitors or other enzyme inhibitors.

Investigation of its Chemical Reactivity: A fundamental academic objective is to thoroughly investigate the reactivity of its various functional groups. This includes studying the regioselectivity of reactions involving the hydroxyl groups and the chemoselectivity of transformations involving the nitro and ester groups. Understanding this reactivity profile is crucial for its effective utilization in multi-step syntheses.

Synthesis of Novel Materials: Beyond pharmaceuticals, the highly functionalized aromatic ring of this compound makes it a candidate for the synthesis of novel organic materials, such as polymers and dyes, with specific electronic or optical properties.

In essence, the academic inquiry surrounding this compound is driven by the desire to harness its unique chemical functionalities for the efficient construction of valuable and complex molecules.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₇NO₆
IUPAC Name This compound
CAS Number 125629-01-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO6 B1310730 Methyl 3,4-dihydroxy-5-nitrobenzoate CAS No. 125629-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4-dihydroxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c1-15-8(12)4-2-5(9(13)14)7(11)6(10)3-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDBUIWQZVNVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154814
Record name Benzoic acid, 3,4-dihydroxy-5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125629-01-8
Record name Benzoic acid, 3,4-dihydroxy-5-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125629018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4-dihydroxy-5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 3,4 Dihydroxy 5 Nitrobenzoate

Precursor-Based Synthesis Pathways

The synthesis of Methyl 3,4-dihydroxy-5-nitrobenzoate predominantly begins with structurally related precursors. The choice of pathway often depends on the availability of starting materials and the desired scale of production. Common strategies include the direct esterification of the corresponding carboxylic acid, regioselective nitration of vanillic acid derivatives, and oxidation of the parent benzaldehyde.

Synthesis from 3,4-dihydroxy-5-nitrobenzoic Acid via Esterification

The most direct route to this compound is the esterification of its parent carboxylic acid, 3,4-dihydroxy-5-nitrobenzoic acid. This transformation can be achieved through several established methods, most notably acid-catalyzed esterification and activation with thionyl chloride.

Acid-catalyzed esterification, often referred to as Fischer-Speier esterification, is a fundamental method for producing esters from carboxylic acids and alcohols. In this process, 3,4-dihydroxy-5-nitrobenzoic acid is heated with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). truman.eduekb.eg The reaction is an equilibrium process, and to drive it towards the product, excess methanol is used. truman.edu The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon, followed by a series of proton transfer steps and the elimination of a water molecule to yield the methyl ester. quora.com

Similar acid-catalyzed esterifications of substituted benzoic acids are well-documented. For instance, the synthesis of methyl gallate from gallic acid is achieved by reaction with methanol in the presence of sulfuric acid. ekb.eg Likewise, 4-amino-3-nitrobenzoic acid is effectively converted to its methyl ester using methanol and catalytic sulfuric acid under reflux conditions. bond.edu.au While specific yield data for the acid-catalyzed synthesis of this compound is not extensively detailed in all public literature, the yields for analogous reactions, such as the nitration of methyl benzoate (B1203000) followed by workup, can range from 81-85%. orgsyn.org

Table 1: General Conditions for Acid-Catalyzed Esterification

Parameter Condition Rationale
Reactants 3,4-dihydroxy-5-nitrobenzoic Acid, Methanol Carboxylic acid and alcohol are the primary substrates.
Catalyst Concentrated H₂SO₄ or HCl Protonates the carbonyl group to activate the carboxylic acid. truman.edugoogle.com
Solvent Methanol (in excess) Serves as both a reactant and the reaction medium, shifting the equilibrium. truman.edu
Temperature Reflux Provides the necessary activation energy to drive the reaction.

| Work-up | Neutralization, Extraction | The reaction mixture is typically cooled, poured into ice water, and the product is isolated by filtration or extraction. truman.edu |

This is an interactive data table. Users can sort and filter the information.

An alternative and often more efficient method for esterification involves the use of thionyl chloride (SOCl₂). masterorganicchemistry.com This method converts the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with methanol to form the ester. rsc.orgcommonorganicchemistry.com This pathway is generally faster and not subject to the same equilibrium limitations as acid-catalyzed esterification, often resulting in higher yields. rsc.org

The procedure typically involves adding thionyl chloride dropwise to a solution of 3,4-dihydroxy-5-nitrobenzoic acid in methanol at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction. commonorganicchemistry.com The mixture is then refluxed for a period, typically around 150 minutes, to ensure complete conversion. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, which helps to drive the reaction to completion. masterorganicchemistry.com This method has been reported to produce this compound in high purity with a yield of 87%.

Table 2: Thionyl Chloride-Mediated Esterification Protocol

Step Procedure Purpose Reported Yield
1. Activation Dropwise addition of SOCl₂ to the acid in methanol at 0 °C. Formation of the highly reactive acyl chloride intermediate. commonorganicchemistry.com N/A
2. Reaction Refluxing the mixture for approximately 2-12 hours. commonorganicchemistry.com Reaction of the acyl chloride with methanol to form the ester. 87-92.5% commonorganicchemistry.com

| 3. Isolation | Concentration of the mixture, crystallization from water, and vacuum drying. | Purification of the final product. | N/A |

This is an interactive data table. Users can sort and filter the information.

Derivation from Regioselective Nitration of Vanillic Acid Derivatives

Another synthetic approach starts with derivatives of vanillic acid (4-hydroxy-3-methoxybenzoic acid). This multi-step process involves the regioselective nitration of a protected vanillic acid derivative, followed by subsequent chemical modifications. For example, a process for the synthesis of a related compound, gefitinib, starts with methyl 3-hydroxy-4-methoxybenzoate, which is first alkylated and then nitrated. nih.gov

The nitration of aromatic rings is a classic example of electrophilic aromatic substitution. aiinmr.com The process typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). quora.com The existing substituents on the benzene (B151609) ring direct the position of the incoming nitro group. In the case of a vanillic acid ester, the hydroxyl and methoxy (B1213986) groups are activating and ortho-, para-directing, while the methyl ester group is deactivating and meta-directing. The precise location of nitration depends on the interplay of these directing effects and the specific reaction conditions. For instance, nitration of methyl 3-(3-chloropropoxy)-4-methoxybenzoate with nitric acid in acetic acid and acetic anhydride (B1165640) yields the 2-nitro derivative. nih.gov After the nitro group is introduced at the desired position, subsequent steps may be required to deprotect the hydroxyl group or modify other functional groups to arrive at the final product.

Oxidation Routes from 3,4-dihydroxy-5-nitrobenzaldehyde (B193609)

It is also possible to synthesize this compound starting from the corresponding aldehyde, 3,4-dihydroxy-5-nitrobenzaldehyde. vihitabio.com This pathway involves a two-step sequence: the oxidation of the aldehyde group to a carboxylic acid, followed by the esterification of the resulting acid. guidechem.com

The oxidation of the aldehyde can be accomplished using various oxidizing agents. A common method involves using sodium hypochlorite (B82951) (NaClO) in a buffered solution. For example, a solution of 3,4-dihydroxy-5-nitrobenzaldehyde and sodium dihydrogen phosphate (B84403) in a DMSO/water mixture can be treated with sodium hypochlorite to yield 3,4-dihydroxy-5-nitrobenzoic acid. guidechem.com Once the carboxylic acid is formed and isolated, it can be converted to the target methyl ester using the esterification methods described previously, such as the acid-catalyzed or thionyl chloride-mediated procedures (see Section 2.1.1). guidechem.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of synthetic protocols is a crucial aspect of academic and industrial chemistry, aiming to maximize product yield and purity while minimizing costs, reaction time, and environmental impact. scielo.br For the synthesis of this compound, several parameters can be adjusted to enhance the reaction outcome.

Key factors that influence the efficiency of esterification and nitration reactions include:

Catalyst Concentration: In acid-catalyzed esterification, the amount of acid catalyst (e.g., H₂SO₄) can significantly affect the reaction rate. google.com However, excessive amounts can lead to side reactions and complicate the purification process.

Temperature and Reaction Time: These two variables are often interdependent. Higher temperatures generally increase the reaction rate but can also promote the formation of undesired byproducts. orgsyn.org Finding the optimal balance is key. For thionyl chloride esterification, reaction times can range from 2 to 16 hours depending on the substrate and desired conversion. commonorganicchemistry.com Optimization studies on other reactions have shown that reducing reaction times from 20 hours to 4 hours can be achieved without significantly impacting conversion and selectivity. scielo.br

Purity of Reagents: The presence of water can be detrimental in esterification reactions, as it can shift the equilibrium back towards the reactants in Fischer esterification or react with the acyl chloride intermediate in the thionyl chloride method. truman.edu Using anhydrous reagents and solvents is therefore critical for achieving high yields. truman.edu

Stoichiometry of Reagents: The molar ratio of reactants is important. In Fischer esterification, using a large excess of methanol is common to drive the equilibrium forward. truman.edu In nitration, the ratio of nitric acid to the substrate and the amount of sulfuric acid are carefully controlled to ensure selective and complete reaction.

Table of Compounds

Compound Name
3,4-dihydroxy-5-nitrobenzaldehyde
3,4-dihydroxy-5-nitrobenzoic Acid
3-ethoxy-4-hydroxy-5-nitrobenzaldehyde
3-nitrobenzoic acid
4-amino-3-nitrobenzoic acid
4-hydroxy-3-methoxybenzoic acid
Acetic acid
Acetic anhydride
Acyl chloride
Dimethyl sulfoxide (B87167) (DMSO)
Fischer-Speier esterification
Gallic acid
Gefitinib
Hydrochloric acid
Methanol
Methyl 3,4,5-trihydroxybenzoate
This compound
Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
Methyl 3-hydroxy-4-methoxybenzoate
Methyl benzoate
Methyl gallate
Nitric acid
Sodium dihydrogen phosphate
Sodium hypochlorite
Sulfuric acid
Thionyl chloride

Consideration of Catalytic Systems for Nitration and Esterification

Catalytic Approaches for Nitration

The introduction of a nitro group onto the benzene ring is a cornerstone of this synthesis. The primary challenge lies in achieving regioselectivity, placing the nitro group specifically at the 5-position of the 3,4-dihydroxybenzoate structure, and avoiding over-nitration or side reactions.

Conventional Acid Catalysis: The most established method for aromatic nitration involves a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.orgsavemyexams.comrsc.org In this system, sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). quora.comaiinmr.com This powerful electrophile is then attacked by the electron-rich aromatic ring. For the synthesis of this compound, this nitration is typically performed at controlled low temperatures (e.g., 0–5°C) on the precursor Methyl 3,4-dihydroxybenzoate to manage the reaction's exothermicity and enhance selectivity.

Alternative Catalytic Systems: Concerns over the corrosive nature and large volumes of waste acid generated by the traditional method have spurred the investigation of alternative catalysts. One such approach involves replacing sulfuric acid with acetic anhydride. google.com This system can improve reaction selectivity and offers a cleaner industrial synthesis profile by reducing inorganic acid waste. google.com

Furthermore, the field of organic synthesis has seen the development of advanced metal-based catalysts for nitration, although their application to this specific substrate is less documented. Methodologies using catalysts based on copper, cobalt, zinc, and palladium have been developed for the site-selective nitration of various aromatic compounds. sci-hub.se For instance, copper nitrate (B79036) has been used in conjunction with other reagents for the nitration of specialized aromatic systems. sci-hub.se These methods represent the forefront of catalytic research, aiming to provide milder reaction conditions and greater functional group tolerance.

Table 1:
Catalytic SystemCatalyst/PromoterNitrating AgentTypical Substrate AnalogueKey CharacteristicsReference
Mixed AcidSulfuric Acid (H₂SO₄)Nitric Acid (HNO₃)Methyl BenzoateGenerates nitronium ion (NO₂⁺); highly effective but produces significant acid waste. orgsyn.orgaiinmr.com
Anhydride-PromotedAcetic AnhydrideNitric Acid (HNO₃)Methyl 3-methylbenzoateReduces use of strong mineral acids, potentially improving selectivity and environmental profile. google.com
Metal-CatalyzedCopper or Cobalt ComplexesVarious (e.g., t-butyl nitrite, metal nitrates)Indoles, ArylpurinesOffers high regioselectivity under milder conditions; represents advanced, developing methodologies. sci-hub.se

Catalytic Approaches for Esterification

The conversion of the carboxylic acid group of 3,4-dihydroxy-5-nitrobenzoic acid to its methyl ester is the final key step. Catalysis is crucial for accelerating this typically slow reaction.

Homogeneous Acid Catalysis: The traditional Fischer-Speier esterification employs a catalytic amount of a strong Brønsted acid, such as sulfuric acid or p-toluenesulfonic acid, in an excess of the alcohol (methanol in this case). google.com The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The synthesis can also proceed by first esterifying 3,4-dihydroxybenzoic acid using an acid catalyst, followed by nitration. While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, sometimes requiring complex workup procedures.

Heterogeneous and Advanced Catalysis: To overcome the limitations of homogeneous catalysts, significant research has focused on solid acid catalysts, which can be easily recovered by filtration and reused.

Solid Acid Catalysts: Zirconium/titanium (Zr/Ti) solid acids have been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com These catalysts offer high activity and the advantage of being easily separable from the reaction product. mdpi.com

Ion-Exchange Resins: Resins such as Amberlyst-15 are widely used as heterogeneous acid catalysts. dergipark.org.trmdpi.com They provide acidic sites for the reaction to occur and are suitable for batch or continuous flow processes, although they may have thermal stability limitations. mdpi.com

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These materials have emerged as "green" alternatives that can act as both the solvent and the catalyst. dergipark.org.trresearchgate.net For example, imidazolium (B1220033) ionic liquids with sulfonic acid groups have demonstrated excellent catalytic activity for the esterification of benzoic acid, with high yields and the potential for catalyst recycling. researchgate.net Deep eutectic solvents formed from components like p-toluene sulfonic acid and a hydrogen bond acceptor also show high catalytic activity. dergipark.org.tr

Table 2:
Catalyst TypeSpecific Catalyst ExampleSubstrateKey AdvantagesReported Conversion/YieldReference
Homogeneous Brønsted AcidSulfuric Acid or Toluene Sulfonic AcidNitrobenzoic AcidLow cost and high reactivity.Generally high yields. google.com
Heterogeneous Solid AcidZr/Ti Mixed OxideBenzoic AcidHigh activity, catalyst reusability, simple product separation.High yields reported for various benzoates. mdpi.com
Ion-Exchange ResinAmberlyst-15Benzoic AcidHeterogeneous nature allows for easy removal and potential for continuous processes.Used as a benchmark catalyst with good activity. dergipark.org.trmdpi.com
Ionic Liquid (IL)[C₃SO₃Hmim]HSO₄Benzoic AcidActs as both solvent and catalyst; high activity and reusability.Up to 97% yield. researchgate.net
Deep Eutectic Solvent (DES)p-TSA & BTEACBenzoic AcidEnvironmentally friendly, dual solvent-catalyst role, high conversion.Up to 88.3% conversion (with ethanol). dergipark.org.tr

Chemical Transformations and Functional Group Interconversions of Methyl 3,4 Dihydroxy 5 Nitrobenzoate

Reactivity of the Catechol Moiety

The catechol portion of the molecule, with its two adjacent hydroxyl groups on the aromatic ring, is a key site for chemical modification. These phenolic hydroxyl groups can undergo various reactions, including protection, deprotection, and selective derivatization.

To facilitate reactions at other sites of the molecule without interference from the acidic phenolic protons, the hydroxyl groups of the catechol moiety are often protected. A common and effective strategy is benzylation, which converts the hydroxyl groups into benzyl (B1604629) ethers. This transformation is typically achieved by treating Methyl 3,4-dihydroxy-5-nitrobenzoate with benzyl chloride (BnCl) in the presence of a weak base and a catalyst.

The benzylation reaction to form Methyl 3,4-bis(benzyloxy)-5-nitrobenzoate can be carried out using potassium carbonate (K2CO3) as the base and potassium iodide (KI) as a catalyst in a solvent such as acetone. The mixture is heated under reflux to drive the reaction to completion. This method has been shown to be highly efficient for the benzylation of similar catechol derivatives, such as Methyl 3,4-dihydroxybenzoate, affording near-quantitative yields of the corresponding dibenzylated product. chemicalbook.com The benzyl protecting groups are advantageous due to their stability under a wide range of reaction conditions.

Deprotection of the benzyl ethers to regenerate the catechol functionality can be accomplished through various methods. One of the most common is catalytic hydrogenation, where the benzyl groups are cleaved by hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is often clean and high-yielding.

A summary of a typical benzylation reaction is presented in the table below.

ReactantReagentsSolventConditionsProductYield
Methyl 3,4-dihydroxybenzoate (as an analog)Benzyl chloride, K2CO3, KIAcetoneReflux, 7hMethyl 3,4-bis(benzyloxy)benzoate97%

Selective derivatization of one of the two hydroxyl groups in the catechol moiety of this compound presents a synthetic challenge due to their similar reactivity. However, subtle differences in their electronic and steric environments can be exploited to achieve regioselectivity. The acidity of the phenolic hydroxyls is a key factor controlling selectivity in catechols bearing an electron-withdrawing substituent. nih.gov

For instance, in 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be selectively protected with various protecting groups, including benzyl, p-methoxybenzyl, and others, with yields ranging from 67-75%. nih.gov This selectivity is attributed to the electronic effects of the substituent on the aromatic ring. In the case of this compound, the presence of the electron-withdrawing nitro group at the 5-position and the methyl ester at the 1-position would influence the acidity of the adjacent hydroxyl groups, potentially allowing for selective derivatization under carefully controlled conditions.

Research into the selective protection of catechols has shown that the choice of protecting group, base, and solvent system is crucial for achieving high regioselectivity. For example, the use of bulky protecting groups can favor derivatization at the less sterically hindered hydroxyl group. While specific studies on the selective derivatization of this compound are not extensively documented, the principles established for similar catechol systems provide a strong foundation for developing such synthetic strategies.

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can be transformed into other functional groups, most notably an amine, and it can also facilitate nucleophilic aromatic substitution reactions.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This can be effectively achieved through catalytic hydrogenation. In this process, this compound is treated with hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like methanol (B129727) or ethyl acetate (B1210297). chemicalbook.comnih.gov This reaction is typically carried out at room temperature and under a positive pressure of hydrogen. The reduction is generally clean and proceeds in high yield to afford Methyl 3-amino-4,5-dihydroxybenzoate.

For example, the reduction of a similar compound, 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid methyl ester, was successfully carried out using hydrogen gas at 5 bar with a 10% palladium on charcoal catalyst in methanol. nih.gov Another relevant example is the synthesis of Methyl 2-amino-4,5-dimethoxybenzoate from Methyl 4,5-dimethoxy-2-nitrobenzoate using catalytic hydrogenation with 10% Pd/C in ethyl acetate under 15 psi of hydrogen, which resulted in a 97% yield. chemicalbook.com

Other reducing agents can also be employed for this transformation. For instance, the reduction of nitro groups can be achieved using iron powder in acetic acid. sciencemadness.org This method offers a more cost-effective alternative to catalytic hydrogenation.

A summary of typical conditions for the catalytic reduction of a nitrobenzoate derivative is provided below.

Starting MaterialCatalystReductantSolventConditionsProductYield
Methyl 4,5-dimethoxy-2-nitrobenzoate10% Pd/CH2 (15 psi)Ethyl Acetate25°C, 16hMethyl 2-amino-4,5-dimethoxybenzoate97%

The presence of a strong electron-withdrawing group, such as the nitro group, on an aromatic ring can activate it towards nucleophilic aromatic substitution (SNAr). nih.gov In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group, leading to the substitution of the leaving group. The nitro group stabilizes the intermediate Meisenheimer complex, thereby facilitating the reaction. youtube.com

While this compound itself does not possess a conventional leaving group like a halogen, the principles of SNAr are relevant to its derivatives. For a nucleophilic aromatic substitution to occur, a suitable leaving group would need to be present on the aromatic ring, typically positioned ortho or para to the nitro group. The nitro group at the 5-position would activate positions 2 and 6 for nucleophilic attack.

Modifications of the Methyl Ester Functionality

The methyl ester group in this compound can undergo various transformations, providing another avenue for modifying the molecule's structure and properties. The most common reactions involving the ester group are hydrolysis and transesterification.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 3,4-dihydroxy-5-nitrobenzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred and is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification to protonate the carboxylate salt. orgsyn.org The rate of hydrolysis is influenced by the substituents on the aromatic ring; electron-withdrawing groups like the nitro group can increase the rate of basic hydrolysis. oieau.fr

Transesterification, the conversion of one ester to another, can be accomplished under both acidic and basic conditions. masterorganicchemistry.com For example, reacting this compound with a different alcohol in the presence of an acid or base catalyst would lead to the formation of a new ester. This reaction is often driven to completion by using the desired alcohol as the solvent.

Furthermore, the methyl ester can potentially be converted into an amide by reaction with an amine, although this transformation may require activation of the ester or harsher reaction conditions.

The table below summarizes the expected products from the modification of the methyl ester functionality.

ReactionReagents/ConditionsProduct
Hydrolysis1. NaOH (aq), Heat 2. H+3,4-dihydroxy-5-nitrobenzoic acid
TransesterificationR'OH, Acid or Base catalystR' 3,4-dihydroxy-5-nitrobenzoate

Hydrolysis of the Methyl Ester to Carboxylic Acid

The hydrolysis of this compound to its corresponding carboxylic acid, 3,4-dihydroxy-5-nitrobenzoic acid, is a fundamental transformation. This reaction is typically carried out via saponification, which involves heating the ester in the presence of an aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification. orgsyn.orgquora.com

The process begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. chegg.comoieau.fr This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a methoxide (B1231860) ion and forming the carboxylate salt (sodium 3,4-dihydroxy-5-nitrobenzoate). The reaction is driven to completion because the final deprotonation of the resulting carboxylic acid by the methoxide ion is energetically favorable. The desired 3,4-dihydroxy-5-nitrobenzoic acid is then isolated by adding a strong acid, like hydrochloric acid (HCl), to the reaction mixture to neutralize the excess base and protonate the carboxylate salt. orgsyn.org

Studies on related substituted methyl benzoates have shown that electron-withdrawing groups, such as the nitro group (-NO₂), increase the rate of saponification. oieau.frpearson.com The nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. pearson.com A procedure analogous to the saponification of methyl m-nitrobenzoate can be applied, which involves heating the ester with aqueous sodium hydroxide until the reaction is complete, followed by cooling and acidification to precipitate the carboxylic acid product. orgsyn.org

Reaction StepReagents & ConditionsPurposeReference
SaponificationAqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), HeatCleavage of the methyl ester to form the sodium or potassium carboxylate salt. orgsyn.org
AcidificationAqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Protonation of the carboxylate salt to yield the final carboxylic acid product. orgsyn.orgquora.com

Transesterification Reactions

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. For this compound, this involves reacting it with a different alcohol (e.g., ethanol, propanol) to produce the corresponding ethyl or propyl ester. This reaction is an equilibrium process and can be catalyzed by either acids or bases. masterorganicchemistry.comlibretexts.org To achieve a high yield of the desired product, the alcohol reactant is typically used in large excess, often serving as the solvent. masterorganicchemistry.comyoutube.com

Base-Catalyzed Transesterification Under basic conditions, a strong base such as sodium methoxide or sodium ethoxide is used as a catalyst. masterorganicchemistry.comsrsintl.com The reaction is initiated by the deprotonation of the reactant alcohol by the base, generating a nucleophilic alkoxide ion. srsintl.comresearchgate.net This alkoxide then attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate. masterorganicchemistry.comsrsintl.com This intermediate can then expel the original methoxide group to form the new ester. masterorganicchemistry.comresearchgate.net The presence of any water must be avoided in base-catalyzed transesterification, as it can lead to a competing hydrolysis reaction. srsintl.com

Acid-Catalyzed Transesterification Acid catalysis, often employing strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is another common method. masterorganicchemistry.comresearchgate.net The mechanism begins with the protonation of the ester's carbonyl oxygen by the acid catalyst. youtube.combrainly.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic reactant alcohol. youtube.comresearchgate.net A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to allow for the elimination of methanol as the leaving group. A final deprotonation step regenerates the acid catalyst and yields the new ester product. masterorganicchemistry.comyoutube.com

Catalysis TypeCatalyst ExamplesKey Mechanistic StepReference
Base-CatalyzedSodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Methoxide (NaOCH₃)Nucleophilic attack by an alkoxide ion on the ester carbonyl carbon. masterorganicchemistry.comsrsintl.com
Acid-CatalyzedSulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)Protonation of the carbonyl oxygen to activate the ester toward nucleophilic attack. masterorganicchemistry.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

No peer-reviewed experimental data for the ¹H NMR, ¹³C NMR, or two-dimensional NMR analysis of Methyl 3,4-dihydroxy-5-nitrobenzoate could be located. This information is crucial for the definitive structural elucidation and confirmation of the compound's molecular framework.

Proton (¹H) NMR Spectral Analysis

Published ¹H NMR spectra containing chemical shifts, coupling constants, and signal multiplicities are unavailable.

Carbon-13 (¹³C) NMR Spectral Analysis

Published ¹³C NMR spectra detailing the chemical shifts of the eight unique carbon atoms in the molecule are unavailable.

Two-Dimensional (2D) NMR Techniques for Connectivity Elucidation

Information regarding the use of 2D NMR techniques (such as COSY, HSQC, or HMBC) to confirm the connectivity of protons and carbons in this compound is not available in the scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

While experimental HRMS data and fragmentation patterns have not been published, the compound's molecular formula, C₈H₇NO₆, corresponds to a monoisotopic mass of 213.02734 Da. uni.lu Public databases provide computationally predicted mass spectrometry data, which can be a useful theoretical reference.

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺214.03462138.1
[M+Na]⁺236.01656146.2
[M-H]⁻212.02006140.1
[M+NH₄]⁺231.06116154.8
[M+K]⁺251.99050141.1

Table 1: Computationally predicted collision cross section (CCS) values for various adducts of this compound. These are theoretical values and have not been experimentally confirmed. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

No experimentally obtained IR spectra, which would confirm the presence of functional groups such as hydroxyl (-OH), nitro (-NO₂), and ester (-COOCH₃), are available. Similarly, no UV-Vis spectroscopic data, which would provide information on the electronic transitions within the molecule, could be found.

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., Flash Chromatography)

While this compound is a known synthetic intermediate, specific methodologies detailing its purification and purity assessment via techniques like flash chromatography or High-Performance Liquid Chromatography (HPLC) are not described in the accessible literature.

Computational Chemistry and Theoretical Investigations of Methyl 3,4 Dihydroxy 5 Nitrobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a prominent quantum chemical method for the analysis of molecular electronic properties. DFT calculations can furnish significant understanding of the structure, reactivity, and spectroscopic features of Methyl 3,4-dihydroxy-5-nitrobenzoate.

The electronic configuration of this compound is profoundly shaped by the collective influence of its substituent groups: two hydroxyl (-OH) groups, a nitro (-NO₂) group, and a methyl ester (-COOCH₃) group, all affixed to a benzene (B151609) ring. The nitro group acts as a potent electron-withdrawing entity, diminishing the electron density of the aromatic ring. In contrast, the hydroxyl groups function as electron-donating moieties.

DFT calculations can be utilized to quantify this distribution of charge through the computation of atomic charges, for instance, Mulliken or Natural Bond Orbital (NBO) charges. It is anticipated that the oxygen and nitrogen atoms of the nitro group, along with the oxygen atoms of the hydroxyl and ester groups, will exhibit partial negative charges. Meanwhile, the carbon atom of the carbonyl group and the carbon atoms bonded to the electronegative substituents are expected to display partial positive charges.

Moreover, an examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can offer insights into the molecule's reactivity. The HOMO is generally situated on the more electron-rich segments of the molecule, such as the benzene ring and the hydroxyl groups. Conversely, the LUMO is predicted to be concentrated in the electron-deficient areas, notably around the nitro group. The energy differential between the HOMO and LUMO serves as a barometer for the molecule's chemical reactivity and kinetic stability.

Table 5.1: Hypothetical DFT Calculated Electronic Properties of this compound
ParameterExpected Value RangeSignificance
HOMO Energy-6.0 to -7.0 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.0 to -3.0 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap3.0 to 5.0 eVIndicates chemical reactivity and stability.
Dipole Moment3.0 to 5.0 DReflects the overall polarity of the molecule.

Note: These are estimated values based on similar compounds and require specific DFT calculations for confirmation.

Computational techniques can forecast a range of spectroscopic parameters, which can be juxtaposed with experimental findings to validate the molecular structure.

NMR Spectroscopy: Theoretical computations are capable of predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The electron-withdrawing nature of the nitro group is expected to induce a downfield shift (higher ppm values) for the aromatic protons, whereas the electron-donating hydroxyl groups would likely cause an upfield shift (lower ppm values). The exact chemical shifts are determined by the cumulative electronic effects of all substituents.

Vibrational Spectroscopy: DFT calculations can be employed to compute the vibrational frequencies that are observed in Infrared (IR) and Raman spectroscopy. scirp.org The simulated spectrum can be aligned with the experimental spectrum to assist in the allocation of vibrational modes. For example, characteristic vibrational frequencies for the nitro group (symmetric and asymmetric stretches), hydroxyl groups (O-H stretching), and the carbonyl group of the ester (C=O stretching) are anticipated to be distinctly observable. For a related compound, 4-methyl-3-nitrobenzoic acid, DFT calculations have been effectively used to assign its vibrational spectra. scirp.org

Theoretical calculations are of immense value in the study of reaction mechanisms, enabling the identification of transition states and the calculation of activation energies. For this compound, computational analyses could delve into:

Synthesis: The synthesis of this compound typically involves a nitration step of a precursor molecule. DFT calculations could model the reaction pathway of this electrophilic aromatic substitution, pinpointing the transition state and intermediates, thereby elucidating the regioselectivity of the nitration process.

Reactivity: The presence of multiple functional groups implies a variety of potential chemical reactions. For instance, the hydroxyl groups are susceptible to esterification or etherification, and the nitro group can undergo reduction. Quantum chemical calculations could forecast the most probable sites for nucleophilic or electrophilic attack and construct the energy profiles for these reactions.

Theoretical Analysis of Substituent Effects on Aromatic Systems

The chemical properties and reactivity of the benzene ring in this compound are dictated by the electronic influences of its attached substituents. The nitro group, a potent deactivating group, and the hydroxyl groups, which are activating, exert opposing effects on the reactivity of the aromatic ring towards electrophilic substitution.

Computational investigations of substituted benzenes have demonstrated that electron-withdrawing groups enhance the acidity of phenolic protons. Consequently, the hydroxyl groups in this compound are predicted to be more acidic than those in phenol. This acidity can be quantified through the theoretical calculation of pKa values.

Additionally, the Hammett equation, which describes a linear free-energy relationship, is frequently applied to quantify the electronic impact of substituents on the reactivity of aromatic compounds. Theoretical computations of substituent parameters, such as the Hammett constants (σ), can offer a quantitative measure of the electronic influence exerted by the hydroxyl, nitro, and methyl ester groups on the benzene ring.

Conformational Analysis and Molecular Modeling Studies

This compound possesses several rotatable bonds, notably those connected to the hydroxyl groups, the ester group, and the nitro group. This structural flexibility allows for the existence of various conformers, or rotational isomers.

Conformational analysis, conducted through either molecular mechanics or quantum chemical methods, can identify the most stable conformers and ascertain the energy barriers associated with rotation around these bonds. For the analogous molecule methyl 3-nitrobenzoate, theoretical studies have investigated the rotational isomers about the C(ar)-C(carbonyl) bond. A comparable analysis for this compound would likely indicate a preference for planar or nearly planar conformations to optimize electronic conjugation between the substituents and the aromatic ring. The orientation of the hydroxyl groups and the possibility of intramolecular hydrogen bonding are also critical factors in determining the most favored conformation.

Molecular modeling studies can further provide insights into the molecule's three-dimensional geometry and its potential interactions with other molecules, which is crucial for understanding its biological activity and material characteristics.

Strategic Applications in Complex Molecule Synthesis

Methyl 3,4-dihydroxy-5-nitrobenzoate as a Key Building Block

The utility of this compound as a foundational component is evident in its application in multi-step syntheses. The nitro group and catechol moiety are particularly important features, offering handles for further chemical transformations such as reduction, protection, and cyclization, which are essential for building complex heterocyclic systems.

A notable application of this compound is its role as a key intermediate in the total synthesis of Aaptoline A, a 7,8-dihydroxyquinoline derived from a marine sponge. nih.govnih.gov In a concise and efficient seven-step synthesis of the proposed structure of Aaptoline A, this compound serves as a crucial precursor for the formation of the quinoline (B57606) core. nih.govnih.gov

The synthesis begins with the preparation of this compound itself. It is obtained in high yield (87%) from its parent compound, 3,4-dihydroxy-5-nitrobenzoic acid, through an esterification reaction. nih.gov This is achieved by refluxing the benzoic acid in methanol (B129727) with thionyl chloride. nih.gov

Once formed, this compound undergoes a series of transformations to build the necessary functionality for the subsequent cyclization. The two hydroxyl groups of the catechol ring are first protected via methylation. This reaction involves treating the compound with dimethyl sulfate (B86663) and potassium carbonate in acetonitrile (B52724) to afford Methyl 3,4-dimethoxy-5-nitrobenzoate in quantitative yield. nih.gov Following the protection step, the nitro group is reduced to a primary amine. This is accomplished through catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere, which yields Methyl 3-amino-4,5-dimethoxybenzoate. nih.gov This amino-dimethoxybenzoate is a key intermediate, poised for the construction of the final quinoline skeleton of Aaptoline A through a subsequent silver-catalyzed cycloisomerization. nih.gov

The following table summarizes the key synthetic steps involving this compound in the Aaptoline A pathway.

StepStarting MaterialReagents and ConditionsProductYield
13,4-Dihydroxy-5-nitrobenzoic AcidThionyl chloride, Methanol, RefluxThis compound87%
2This compoundDimethyl sulfate, Potassium carbonate, Acetonitrile, RefluxMethyl 3,4-dimethoxy-5-nitrobenzoateQuantitative
3Methyl 3,4-dimethoxy-5-nitrobenzoate10% Pd/C, H₂, Methanol, Ambient temperatureMethyl 3-amino-4,5-dimethoxybenzoate90%

Note on Unaddressed Sections: Content for sections 6.1.1 (Duocarmycin Analogues), 6.1.2 (COMT Inhibitors), 6.2 (Novel Synthetic Pathways), and 6.3 (Mechanistic Studies) has been omitted. A thorough review of available scientific literature did not yield specific information or established synthetic routes that directly involve "this compound" for these topics within the strict constraints of the user request.

Mechanistic Biological Studies in Model Systems

Molecular Mechanisms of Nitro Group Bioreduction in Model Organisms

The transformation of the nitro group is a critical step in the metabolism of nitroaromatic compounds within biological systems. This process, known as bioreduction, is primarily enzymatic and significantly influences the compound's biological activity and potential toxicity.

The bioreduction of the nitro group in xenobiotics is catalyzed by a class of enzymes known as nitroreductases. nih.gov These are often flavoenzymes, containing flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors, and utilize NADPH or NADH as electron donors. nih.gov Rather than being a single specific enzyme, nitroreductases represent a group of enzymes that can donate electrons to the nitro group. nih.gov This includes enzymes such as NADPH: P450 oxidoreductase and NAD(P)H-quinone oxidoreductase. nih.gov

In bacterial systems, specific pathways for the degradation of nitroaromatic compounds have been identified. For instance, in the degradation of 4-nitrobenzoate (B1230335), a compound structurally related to Methyl 3,4-dihydroxy-5-nitrobenzoate, the reduction to 4-hydroxylaminobenzoate is catalyzed by an NAD(P)H-dependent 4-nitrobenzoate reductase. nih.gov This initial reduction is a key step that prepares the molecule for further degradation. nih.gov

The enzymatic reduction of a nitro group is a six-electron process that proceeds through several intermediates. nih.gov The nitro group (R-NO₂) is sequentially reduced to a nitroso group (R-NO), then to a hydroxylamino group (R-NHOH), and finally to an amino group (R-NH₂). nih.gov

The electron transfer can occur via two main mechanisms:

One-electron transfer : This mechanism produces a nitro anion radical intermediate. This radical can be re-oxidized back to the parent nitro compound under aerobic conditions, a process known as futile cycling, which can lead to the production of reactive oxygen species (ROS). nih.gov

Two-electron transfer : This mechanism involves the direct reduction of the nitro group to the nitroso intermediate, seemingly via a hydride transfer equivalent, bypassing the formation of the free radical anion. nih.gov

The intermediates of this reduction sequence, particularly the hydroxylamino derivative, are chemically reactive. nih.gov These intermediates are also subject to oxidation, which can contribute to cellular oxidative stress. nih.gov The specific pathway and the stability of the intermediates are crucial in determining the ultimate biological effect of the parent nitroaromatic compound. nih.gov

Investigation of Molecular Interactions with Biological Macromolecules in in vitro Systems

Understanding how a compound like this compound interacts with biological macromolecules such as proteins and nucleic acids is fundamental to elucidating its mechanism of action. These interactions are typically non-covalent and are studied using various in vitro techniques. Weak non-covalent forces, including hydrogen bonding and π-π stacking, play a significant role in stabilizing the three-dimensional structures of large molecules and are involved in many biological processes. researchgate.net

Key molecular interactions investigated include:

Hydrogen Bonding : The hydroxyl (-OH) and nitro (-NO₂) groups on the benzene (B151609) ring, as well as the ester group, are capable of forming hydrogen bonds with amino acid residues in proteins or with bases in DNA/RNA. researchgate.net

π-π Stacking : The aromatic ring of the compound can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, or with the nucleobases of DNA. researchgate.netmdpi.com

Hydrophobic Interactions : The methyl group and the benzene ring can participate in hydrophobic interactions, which are crucial for binding to non-polar pockets within proteins. nih.gov

Electrostatic Interactions : The distribution of charge on the molecule, particularly the electron-withdrawing nature of the nitro group, can lead to electrostatic interactions with charged residues on a macromolecule's surface. nih.gov

In the crystal structure of a closely related compound, Methyl 4-hydroxy-3-nitrobenzoate, extensive hydrogen bonding and π-stacking interactions were observed to link molecules together. researchgate.net Similarly, studies on flavonoids binding to enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) reveal that π-π interactions and hydrogen bonds are critical for stabilizing the ligand-enzyme complex. mdpi.com These types of non-covalent interactions are central to how small molecules bind to and modulate the function of biological macromolecules. researchgate.netmdpi.com

Interaction TypePotential Interacting Groups on CompoundInteracting Partners on MacromoleculesSignificance
Hydrogen Bonding-OH, -NO₂, Ester C=OAmino acid side chains (e.g., Ser, Thr, Asp), DNA/RNA basesProvides specificity and stability to binding. researchgate.net
π-π StackingBenzene RingAromatic amino acids (Phe, Tyr, Trp), DNA/RNA basesContributes to the stabilization of the complex. researchgate.netmdpi.com
Hydrophobic InteractionsBenzene Ring, Methyl GroupNon-polar amino acid residues (e.g., Val, Leu, Ile)Important for binding within non-polar pockets of proteins. nih.gov
Electrostatic InteractionsNitro Group, Delocalized π-systemCharged amino acid residues (e.g., Arg, Lys, Asp, Glu)Guides the orientation of the compound within the binding site. nih.gov

Research on Neuroprotective Effects in Invertebrate Model Organisms

The nematode Caenorhabditis elegans is a widely used model organism for studying aging and neuroprotection due to its short lifespan and well-characterized nervous system. mdpi.com Research on derivatives of this compound has explored their potential neuroprotective properties in this model.

Specifically, Methyl 3,4-dihydroxybenzoate (MDHB), a derivative lacking the nitro group, has demonstrated significant antioxidant and neuroprotective effects. mdpi.comnih.gov Studies have shown that MDHB can extend the lifespan of C. elegans and enhance its resistance to oxidative stressors. mdpi.com This lifespan extension is partially mediated through the daf-2/daf-16 signaling pathway, a key regulator of longevity in this organism. mdpi.com Previous work also indicated that MDHB's lifespan-extending effects might involve the W06A7.4 gene. mdpi.com In addition to extending lifespan, MDHB treatment has been shown to delay age-related physiological declines in the worms. mdpi.com

These findings in C. elegans highlight the potential of the core 3,4-dihydroxybenzoate structure to confer protection against oxidative stress and age-related decline, providing a basis for investigating the neuroprotective capabilities of related compounds, including the nitrated form. mdpi.comnih.gov

Derivative StudiedModel OrganismObserved EffectPotential Mechanism
Methyl 3,4-dihydroxybenzoate (MDHB)C. elegansExtended lifespan, delayed age-related decline. mdpi.comPartially mediated via daf-2/daf-16 pathway. mdpi.com
Methyl 3,4-dihydroxybenzoate (MDHB)C. elegansEnhanced resistance to oxidative stressors. mdpi.comAntioxidant properties. mdpi.com

Exploration of Potential Anti-inflammatory Mechanisms at a Cellular or Molecular Level

Chronic inflammation is a key factor in numerous diseases. mdpi.com Derivatives of this compound have been investigated for their anti-inflammatory potential at the molecular level.

Studies on Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), a halogenated derivative, have demonstrated potent anti-inflammatory activity in a zebrafish model of inflammatory bowel disease (IBD). mdpi.comresearchgate.netnih.gov MBD was found to regulate the Toll-like receptor (TLR)/NF-κB signaling pathways. mdpi.comnih.gov Its mechanism involves inhibiting the mRNA expression of multiple pro-inflammatory genes, including:

Cytokines : Tumor necrosis factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.comnih.gov

Transcription Factors : NF-κB, AP1, STAT3. mdpi.comnih.gov

Pathway Components : MyD88, TRAF6, IKKβ. mdpi.comnih.gov

Similarly, 3,4-dihydroxybenzoic acid methyl ester (DBME), the non-nitrated parent compound, showed significant anti-inflammatory effects in a rat model of rheumatoid arthritis and in TNF-α-stimulated MH7A cells. nih.gov This compound was also found to act by inhibiting the NF-κB pathway, as evidenced by a decrease in the phosphorylation of P65 and its inhibitor, IκBα. nih.gov The inhibition of this pathway led to a reduction in the levels of inflammatory mediators such as TNF-α, IL-1β, IL-6, and prostaglandin (B15479496) E2 (PGE-2). nih.gov

These studies collectively indicate that the dihydroxybenzoate scaffold is a promising structure for the modulation of inflammatory responses, primarily through the inhibition of the central NF-κB signaling pathway. mdpi.comnih.gov

DerivativeModel SystemKey Pathway ModulatedDownregulated Inflammatory Targets
Methyl 3-bromo-4,5-dihydroxybenzoate (MBD)Zebrafish IBD modelTLR/NF-κB pathway. mdpi.comnih.govTNF-α, NF-κB, IL-1β, IL-6, MyD88, TRAF6. mdpi.comnih.gov
3,4-Dihydroxybenzoic acid methyl ester (DBME)Rat RA model, MH7A cellsNF-κB pathway. nih.govTNF-α, IL-1β, IL-6, PGE-2, p-P65, p-IκBα. nih.gov

Future Research Directions and Emerging Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of nitroaromatic compounds often involves the use of harsh reagents and conditions, such as the "mixed acid" method (HNO₃/H₂SO₄), which pose significant environmental and safety concerns. rsc.org Future research should focus on developing greener and more sustainable synthetic routes for Methyl 3,4-dihydroxy-5-nitrobenzoate.

Key areas of exploration include:

Green Nitration Techniques: Investigating alternative nitration methods that minimize or eliminate the use of strong acids is a primary objective. Photochemical nitration, which utilizes UV radiation, presents a promising eco-friendly alternative. researchgate.netmjcce.org.mk Other approaches, such as mechanochemical nitration using bench-stable organic nitrating reagents, offer solvent-minimized and energy-efficient pathways. rsc.org The use of solid-supported reagents, like zeolite H-Y-supported copper(II) nitrate (B79036), can also provide a more selective and milder nitration process. tandfonline.com

Biocatalysis: Exploring enzymatic pathways for the synthesis of nitroaromatic compounds is another avenue for sustainable production. While the biosynthesis of aminobenzoic acid and its derivatives from simple carbon sources is known, the direct enzymatic nitration of aromatic precursors is an area ripe for investigation. mdpi.com

Flow Chemistry: The implementation of continuous flow reactors can offer better control over reaction parameters, improved safety, and higher yields, contributing to a more sustainable manufacturing process.

Table 1: Comparison of Traditional and Green Synthetic Methodologies for Nitroaromatic Compounds.
MethodologyReagentsConditionsAdvantagesDisadvantages
Traditional NitrationHNO₃/H₂SO₄Harsh, high temperatureWell-established, high conversionHazardous, corrosive, significant waste generation
Photochemical NitrationNitrite ions, UV radiationMild, ambient temperatureEco-friendly, selectiveMay have lower yields, requires specialized equipment
Mechanochemical NitrationSolid nitrating agent, ball millingSolvent-free or minimized solventEnergy efficient, reduced wasteScalability can be a challenge

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry for Derivative Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. nih.govresearchgate.net These computational tools can be leveraged to accelerate the design and prediction of the properties of novel derivatives of this compound.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can help predict the biological activity of new derivatives based on their chemical structure. nih.govplos.org By training algorithms on existing data for similar compounds, researchers can screen large virtual libraries of potential derivatives to identify those with the highest probability of desired activity.

Predictive Toxicology: AI models can be trained to predict the potential toxicity of new compounds, allowing for the early identification and elimination of candidates with unfavorable safety profiles. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties, offering a powerful tool for creating novel derivatives of this compound tailored for specific biological targets.

Table 2: Potential Applications of Machine Learning in the Study of this compound Derivatives.
Machine Learning ApplicationObjectivePotential Outcome
QSAR ModelingPredict biological activity of new derivatives.Faster identification of potent compounds.
Predictive ToxicologyAssess potential toxicity of designed molecules.Early elimination of unsafe candidates.
De Novo DesignGenerate novel molecular structures with desired properties.Discovery of innovative therapeutic agents.

In-depth Mechanistic Understanding of Biological Interactions through Advanced Biophysical Techniques

A thorough understanding of how this compound and its derivatives interact with biological targets at a molecular level is crucial for rational drug design. Advanced biophysical techniques can provide detailed insights into these interactions. researchgate.netnih.gov

Future research should employ a range of biophysical methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information on the structure and dynamics of protein-ligand complexes, helping to identify the specific binding site and conformational changes upon binding. numberanalytics.comnih.govnih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). numberanalytics.comnumberanalytics.com

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding interactions in real-time, yielding association (kon) and dissociation (koff) rate constants. nih.govspringernature.comnih.gov

X-ray Crystallography: Obtaining a high-resolution crystal structure of the compound bound to its target protein can reveal the precise binding mode and key interactions, guiding further optimization of the ligand. numberanalytics.com

Design and Synthesis of Novel Derivatives with Tailored Chemical and Biological Properties for Specific Research Probes

The core structure of this compound can serve as a scaffold for the design and synthesis of a diverse range of derivatives with tailored properties. sci-hub.senih.govresearchgate.netnih.govijarsct.co.in These derivatives could be developed as specific research probes to investigate biological pathways or as potential therapeutic agents.

Future synthetic efforts could focus on:

Modifications of the Aromatic Ring: Introducing different substituents on the benzene (B151609) ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity and selectivity.

Ester and Amide Analogs: Synthesizing a series of ester and amide derivatives can alter the compound's pharmacokinetic properties, such as its stability and cell permeability.

Bioisosteric Replacements: Replacing key functional groups with bioisosteres can lead to improved potency, selectivity, and metabolic stability.

Integration with Systems Biology Approaches to Elucidate Broader Biological Impact

To understand the full biological impact of this compound and its derivatives, it is essential to move beyond a single-target approach and embrace a systems-level perspective. Systems biology integrates various "omics" data to provide a holistic view of how a compound affects cellular networks. nih.gov

Future research should integrate:

Proteomics: To identify changes in protein expression levels in response to compound treatment, revealing potential on- and off-target effects. nih.gov

Metabolomics: To analyze changes in the cellular metabolome, providing insights into the metabolic pathways affected by the compound. nih.govscielo.brresearchgate.netresearchgate.net

Genomics and Transcriptomics: To investigate changes in gene expression profiles, helping to elucidate the molecular mechanisms of action.

By combining these high-throughput technologies, researchers can build comprehensive models of the compound's biological effects, leading to a deeper understanding of its therapeutic potential and potential liabilities. nih.gov

Q & A

Q. What are the standard synthetic routes for Methyl 3,4-dihydroxy-5-nitrobenzoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A typical synthesis involves sequential esterification and nitration. For example:
  • Esterification : React 3,4-dihydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 3,4-dihydroxybenzoate.
  • Nitration : Introduce a nitro group at the 5-position using a nitrating agent (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
  • Optimization : Adjust stoichiometry, solvent (e.g., DMF for polar intermediates), and reaction time. Evidence from analogous syntheses shows yields improve with inert atmospheres and slow reagent addition to minimize side reactions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Combine multiple techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., nitro and ester groups).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks.
  • Melting Point : Compare with literature values (e.g., related compounds in report sharp melting points for nitro-aromatics).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding (see SHELX protocols in ) .

Q. How can researchers mitigate degradation of this compound during storage?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation.
  • Moisture Control : Use desiccants and vacuum-sealed containers.
  • Temperature : Keep at –20°C for long-term stability (as recommended for nitro-aromatic esters in ) .

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic data for this compound be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts).
  • Crystallographic Validation : Resolve structural ambiguities via single-crystal X-ray diffraction (SHELXL refinement in ). For example, used X-ray to confirm nitro positioning in a related ester .
  • Controlled Replication : Repeat synthesis under standardized conditions to isolate batch-specific variations.

Q. What computational methods are suitable for studying substituent effects on the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Model electron density distribution to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF or water) to assess stability.
  • QSPR Models : Corrogate substituent effects (e.g., nitro vs. methoxy groups) with experimental reactivity data from .

Q. What challenges arise in X-ray crystallography of this compound, and how are they addressed?

  • Methodological Answer :
  • Crystal Quality : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to grow diffraction-quality crystals.
  • Twinning : Apply SHELXL’s TWIN/BASF commands for refinement ().
  • Hydrogen Bonding : Analyze O–H···O interactions to resolve disorder, as seen in nitrobenzoate derivatives () .

Q. How can regioselectivity issues during nitration of methyl dihydroxybenzoates be systematically addressed?

  • Methodological Answer :
  • Directed Nitration : Use protecting groups (e.g., acetyl for hydroxyls) to direct nitro placement.
  • Kinetic Control : Monitor reaction progress via TLC and quench at intermediate stages.
  • Isomer Separation : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate regioisomers, as in .

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